Fluoroclebopride
Overview
Description
Fluoroclebopride is a benzamide analog with a molecular weight of 391.87 . It has the IUPAC name 4-amino-5-chloro-N-(1-(4-fluorobenzyl)piperidin-4-yl)-2-methoxybenzamide . It is used in positron emission tomography (PET) applications .
Molecular Structure Analysis
The molecular formula of Fluoroclebopride is C20H23ClFN3O2 . The InChI code is 1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) .
Physical And Chemical Properties Analysis
Fluoroclebopride is a solid at room temperature . The storage temperature is -80/-20 .
Scientific Research Applications
Positron Emission Tomography (PET) Applications
Fluoroclebopride is a benzamide analog that is used in positron emission tomography (PET) applications . PET is a type of imaging test that helps reveal how your tissues and organs are functioning. In the field of medical diagnostics, it’s used to detect conditions like cancer, heart problems, brain disorders, and problems with the central nervous system.
Dopamine Receptor Studies
Fluoroclebopride binds reversibly to dopamine receptors . The Ki values are 0.95, 5.7, 5.46, and 144 nM for D2-like, D2(long), D3, and D4 receptors, respectively, in radioligand binding assays . This makes it a valuable tool in the study of these receptors and their role in various neurological and psychiatric disorders.
Selectivity Studies
Fluoroclebopride is selective for dopamine receptors over D1, serotonin 5-HT2, and α2-adrenergic receptors . The Ki values are >10,000, 283, and 1,300 nM, respectively . This selectivity can be useful in studies aimed at understanding the specific roles of these receptors in the body.
Monkey Models of Cocaine Abuse
A fluorine-18 moiety has been used to label Fluoroclebopride for use as a probe for studying D2/D3 receptor availability via PET in various monkey models . This can help in understanding the effects of cocaine abuse on the brain and in developing potential treatments.
Repeated Treatment Studies
Fluoroclebopride has been used in studies to understand the effects of repeated treatment with the dopamine D2/D3 receptor partial agonist aripiprazole on striatal D2/D3 receptor availability in monkeys .
Development of New Imaging Agents
Fluoroclebopride has been used in the design of dopamine D1 and D2 receptor-based imaging agents . These agents can be used in various types of imaging studies to visualize and understand the functioning of these receptors in the body.
Mechanism of Action
Target of Action
Fluoroclebopride is a ligand that binds reversibly to dopamine receptors . It shows selectivity for D2-like, D2(long), D3, and D4 receptors over D1 and serotonin 5-HT2 . These dopamine receptors are primarily found in the central nervous system and play crucial roles in a variety of functions including motor control, cognition, and reward.
Mode of Action
As a ligand, Fluoroclebopride interacts with its targets, the dopamine receptors, by binding to them. This binding can influence the activity of the receptors, potentially altering the signaling pathways they are involved in .
Biochemical Pathways
These include the dopaminergic pathways, which are crucial for reward-motivated behavior, and the mesolimbic pathway, which is associated with pleasure and reward .
Pharmacokinetics
As a ligand for dopamine receptors, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of transport proteins, and the characteristics of the biological membranes it must cross .
Result of Action
The molecular and cellular effects of Fluoroclebopride’s action are largely dependent on its interaction with dopamine receptors. By binding to these receptors, Fluoroclebopride can influence the signaling pathways they are involved in, potentially leading to changes in cellular function .
properties
IUPAC Name |
4-amino-5-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDIGEWWDHALIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165659 | |
Record name | Fluoroclebopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154540-49-5 | |
Record name | Fluoroclebopride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154540495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoroclebopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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